molecular formula C13H6ClF5N2O B3041426 N3-(2,4-Difluorophenyl)-2-chloro-4-(trifluoromethyl)nicotinamide CAS No. 288246-33-3

N3-(2,4-Difluorophenyl)-2-chloro-4-(trifluoromethyl)nicotinamide

Cat. No.: B3041426
CAS No.: 288246-33-3
M. Wt: 336.64 g/mol
InChI Key: RKFUJIXWIIAMSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N3-(2,4-Difluorophenyl)-2-chloro-4-(trifluoromethyl)nicotinamide is a synthetic chemical compound known for its herbicidal properties. It belongs to the class of nicotinamide derivatives and is used primarily in agricultural settings to control a variety of broadleaf weeds. This compound is characterized by the presence of fluorine atoms, which contribute to its high efficacy and stability.

Mechanism of Action

Target of Action

N3-(2,4-Difluorophenyl)-2-chloro-4-(trifluoromethyl)nicotinamide, also known as Diflufenican, is a synthetic chemical belonging to the group carboxamide . It primarily targets broad-leaved weeds, like Stellaria media (Chickweed), Veronica Spp (Speedwell), Viola spp, Geranium spp (Cranesbill), and Laminum spp (Dead nettles) .

Mode of Action

Diflufenican acts as a residual and foliar herbicide that can be applied pre-emergence and post-emergence . It is a contact, selective herbicide used to specifically control some broad-leaved weeds . The mode of action of Diflufenican is a bleaching action, due to the inhibition of carotenoid biosynthesis . This prevents photosynthesis and leads to plant death .

Biochemical Pathways

The primary biochemical pathway affected by Diflufenican is the carotenoid biosynthesis pathway . Carotenoids are essential for photosynthesis as they absorb light energy for use in the process and protect the chlorophyll from photo-damage . By inhibiting carotenoid biosynthesis, Diflufenican disrupts photosynthesis, leading to the death of the plant .

Pharmacokinetics

The ADME properties of Diflufenican are as follows :

The compound has a low solubility in water (<0.05 mg/l at 25 °C), indicating that it may have low bioavailability . It is soluble in most organic solvents .

Result of Action

The molecular and cellular effects of Diflufenican’s action result in the bleaching of the plant, which is visible evidence of the inhibition of carotenoid biosynthesis . This inhibition disrupts photosynthesis, leading to the death of the plant .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Diflufenican. For instance, its stability is demonstrated as it remains stable in air up to its melting point . The compound’s low solubility in water suggests that it may be less effective in wet conditions . Furthermore, its efficacy may be influenced by the specific characteristics of the soil in which the targeted weeds are growing .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-(2,4-Difluorophenyl)-2-chloro-4-(trifluoromethyl)nicotinamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-difluoroaniline and 2-chloro-4-(trifluoromethyl)nicotinic acid.

    Amidation Reaction: The 2,4-difluoroaniline is reacted with 2-chloro-4-(trifluoromethyl)nicotinic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the amide bond.

    Purification: The resulting product is purified using recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N3-(2,4-Difluorophenyl)-2-chloro-4-(trifluoromethyl)nicotinamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the nicotinamide ring can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding N-oxides.

    Reduction Reactions: Reduction of the nitro group (if present) can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF), and bases like triethylamine.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Major Products

    Substitution: Formation of substituted nicotinamide derivatives.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced amine derivatives.

Scientific Research Applications

N3-(2,4-Difluorophenyl)-2-chloro-4-(trifluoromethyl)nicotinamide has several scientific research applications, including:

    Agriculture: Used as a herbicide to control broadleaf weeds in crops such as wheat, barley, and rye.

    Biology: Studied for its potential effects on plant physiology and its role in inhibiting specific enzymes involved in plant growth.

    Medicine: Investigated for its potential use in developing new therapeutic agents due to its unique chemical structure.

    Industry: Utilized in the synthesis of other complex organic compounds and as a reference standard in analytical chemistry.

Comparison with Similar Compounds

Similar Compounds

    Diflufenican: Another nicotinamide derivative with similar herbicidal properties.

    Flufenacet: A herbicide with a different mode of action but used for similar agricultural applications.

    Iodosulfuron-methyl-sodium: A sulfonylurea herbicide with a different chemical structure but similar use in weed control.

Uniqueness

N3-(2,4-Difluorophenyl)-2-chloro-4-(trifluoromethyl)nicotinamide is unique due to its specific combination of fluorine atoms and the trifluoromethyl group, which enhance its stability and efficacy as a herbicide. Its ability to inhibit carotenoid biosynthesis sets it apart from other herbicides with different modes of action.

Properties

IUPAC Name

2-chloro-N-(2,4-difluorophenyl)-4-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6ClF5N2O/c14-11-10(7(3-4-20-11)13(17,18)19)12(22)21-9-2-1-6(15)5-8(9)16/h1-5H,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKFUJIXWIIAMSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)NC(=O)C2=C(C=CN=C2Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6ClF5N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N3-(2,4-Difluorophenyl)-2-chloro-4-(trifluoromethyl)nicotinamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N3-(2,4-Difluorophenyl)-2-chloro-4-(trifluoromethyl)nicotinamide
Reactant of Route 3
Reactant of Route 3
N3-(2,4-Difluorophenyl)-2-chloro-4-(trifluoromethyl)nicotinamide
Reactant of Route 4
Reactant of Route 4
N3-(2,4-Difluorophenyl)-2-chloro-4-(trifluoromethyl)nicotinamide
Reactant of Route 5
Reactant of Route 5
N3-(2,4-Difluorophenyl)-2-chloro-4-(trifluoromethyl)nicotinamide
Reactant of Route 6
Reactant of Route 6
N3-(2,4-Difluorophenyl)-2-chloro-4-(trifluoromethyl)nicotinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.